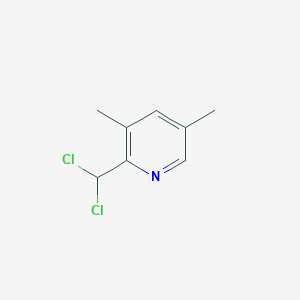
2-(Dichloromethyl)-3,5-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dichloromethyl)-3,5-dimethylpyridine: is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds with the formula C₅H₅N This specific compound is characterized by the presence of two methyl groups at positions 3 and 5, and a dichloromethyl group at position 2 on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethyl)-3,5-dimethylpyridine typically involves the chlorination of 3,5-dimethylpyridine. One common method is the reaction of 3,5-dimethylpyridine with dichloromethyl methyl ether in the presence of a catalyst such as titanium tetrachloride. The reaction is carried out under acidic conditions to facilitate the substitution of the hydrogen atom at position 2 with a dichloromethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions: 2-(Dichloromethyl)-3,5-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 3,5-dimethylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
Chemistry: 2-(Dichloromethyl)-3,5-dimethylpyridine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .
作用机制
The mechanism of action of 2-(Dichloromethyl)-3,5-dimethylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
相似化合物的比较
3,5-Dimethylpyridine: Lacks the dichloromethyl group, making it less reactive in certain chemical reactions.
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boronate ester group, which imparts different chemical properties and reactivity.
Uniqueness: 2-(Dichloromethyl)-3,5-dimethylpyridine is unique due to the presence of both dichloromethyl and methyl groups on the pyridine ring. This combination of functional groups provides a balance of reactivity and stability, making it versatile for various applications in organic synthesis, medicinal chemistry, and industrial processes .
属性
CAS 编号 |
88237-15-4 |
|---|---|
分子式 |
C8H9Cl2N |
分子量 |
190.07 g/mol |
IUPAC 名称 |
2-(dichloromethyl)-3,5-dimethylpyridine |
InChI |
InChI=1S/C8H9Cl2N/c1-5-3-6(2)7(8(9)10)11-4-5/h3-4,8H,1-2H3 |
InChI 键 |
WCYXHOXQMLAPQV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1)C(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate](/img/structure/B14387197.png)

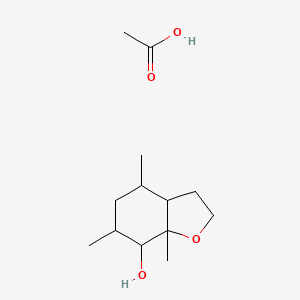
![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)
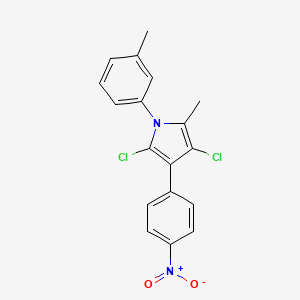
![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
![3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide](/img/structure/B14387229.png)
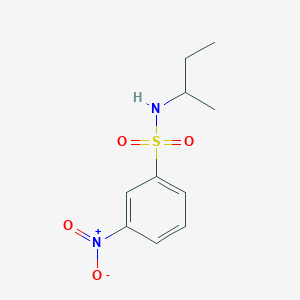
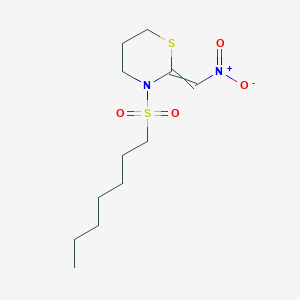
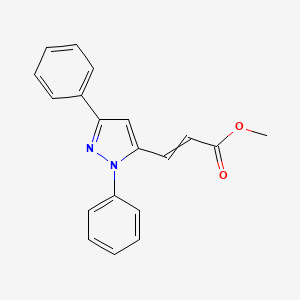
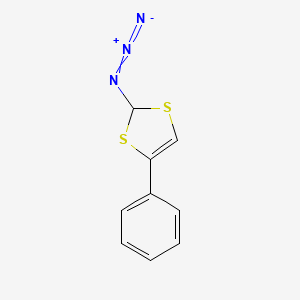
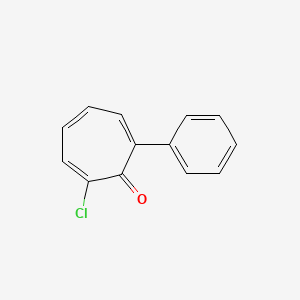
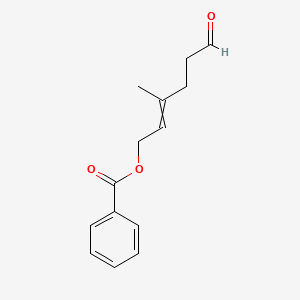
silane](/img/structure/B14387275.png)
